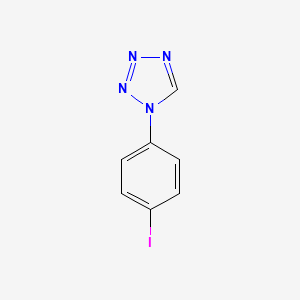

1-(4-Iodophenyl)tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

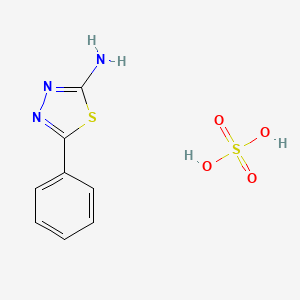

1-(4-Iodophenyl)tetrazole is a useful research chemical . It has a molecular weight of 272.05 and a molecular formula of C7H5IN4 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which could include this compound, can be achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of this compound includes a tetrazole ring attached to an iodophenyl group . The canonical SMILES for this compound is C1=CC(=CC=C1N2C=NN=N2)I .Chemical Reactions Analysis

Tetrazoles, including this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.05 . It has a complexity of 146 and a LogP of 1.26690 . It also has a topological polar surface area of 43.6 .Wissenschaftliche Forschungsanwendungen

Catalysis in Chemical Reactions : 1-(4-Iodophenyl)tetrazole and its derivatives have been utilized in various catalytic processes. For instance, 1-(2-Iodophenyl)-1H-tetrazole was used as a ligand in the Pd(II) catalyzed Heck reaction, demonstrating its role in cross-coupling reactions with excellent yields (Gupta, Song, & Oh, 2004).

Synthesis Methodologies : Research has focused on developing safe, scalable, and azide-free synthesis methods for 1-aryl-1H-tetrazoles, including this compound. These methods aim for mild, convenient, and environmentally friendly conditions, highlighting the importance of green chemistry in the synthesis of such compounds (Ramasamy et al., 2017).

Structural and Thermal Analysis : Studies have explored the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including this compound. These studies provide insights into their molecular structures, stability, and thermal behavior, which are crucial for various applications (Yılmaz et al., 2015).

Corrosion Inhibition : Tetrazole derivatives have been investigated for their inhibitory effects on metal corrosion in acidic mediums. Such studies are significant for the development of more efficient and environmentally friendly corrosion inhibitors in industrial applications (Ehsani et al., 2014).

Medicinal Chemistry : Tetrazole derivatives are prominent in medicinal chemistry due to their bioisosterism to carboxylic acid and amide moieties, and their metabolic stability. They are found in FDA-approved drugs, with their exact binding modes and chemical behavior under continued investigation (Neochoritis, Zhao, & Dömling, 2019).

Advanced Synthesis in Drug Development : Recent advancements in the synthesis of 5-substituted 1H-tetrazoles, a group to which this compound belongs, have been significant in the development of clinical drugs. The focus is on more efficient and eco-friendly synthesis methods (Mittal & Awasthi, 2019).

Inhibitor Studies for Metal Corrosion : Studies on tetrazole derivatives have also explored their role as inhibitors in metal corrosion, particularly in acidic mediums. This is essential for the protection of metals like copper and brass in various industrial processes (Bourzi et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Tetrazoles, including 1-(4-Iodophenyl)tetrazole, have a wide range of applications in many fields such as medicine, agriculture, and material science . They are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions . Future research may focus on developing new synthetic methods and improving classical procedures for the preparation of tetrazole derivatives .

Eigenschaften

IUPAC Name |

1-(4-iodophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIAPNSOMVSOGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766538.png)

![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)

![2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride](/img/structure/B2766548.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2766550.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)